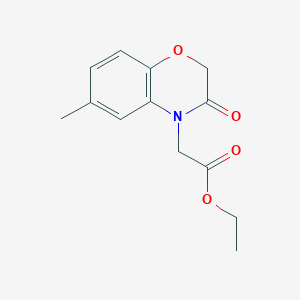

ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE

Description

Properties

IUPAC Name |

ethyl 2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-13(16)7-14-10-6-9(2)4-5-11(10)18-8-12(14)15/h4-6H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGKWZQJOSQBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE typically involves the condensation of 2-aminophenol with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired production scale and the specific requirements of the synthesis process. Continuous flow reactors offer advantages such as improved reaction control, higher efficiency, and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3), while nucleophilic substitution can involve reagents like alkoxides and amines.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate has been explored for its potential therapeutic effects. Research indicates that compounds in the benzoxazine family exhibit various biological activities, including:

Anticancer Activity

Recent studies have shown that derivatives of benzoxazine compounds can inhibit cancer cell proliferation. For instance, modifications to the benzoxazine structure have led to increased cytotoxicity against specific cancer cell lines, suggesting a potential pathway for developing new anticancer agents.

Antimicrobial Properties

Benzoxazine derivatives have demonstrated antimicrobial effects against a range of pathogens. This compound may share these properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.

Agrochemical Applications

The compound's structural characteristics may also lend themselves to applications in agrochemicals:

Herbicidal Activity

Research into similar benzoxazine compounds has indicated potential herbicidal properties. Ethyl 2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-y)acetate could be evaluated for its ability to inhibit weed growth while being safe for crops.

Insecticidal Properties

The unique chemical structure may provide insecticidal activity against agricultural pests. Studies focusing on the modification of benzoxazine derivatives have shown promise in pest control applications.

Material Science

In material science, ethyl 2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-y)acetate has potential uses in polymer chemistry:

Polymer Synthesis

Benzoxazines are known for their use in thermosetting polymers due to their excellent thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance material performance and durability.

Coating Applications

Due to its chemical stability and resistance to environmental factors, this compound could be developed into protective coatings for various substrates.

Case Studies

Mechanism of Action

The mechanism of action of ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE are highlighted through comparisons with analogous benzoxazine and benzothiazine derivatives. Key differences in substituents, heteroatoms, and functional groups significantly alter physicochemical properties, reactivity, and biological activity.

Structural Comparisons

Key Observations:

- Heteroatom Substitution : Replacing oxygen in the benzoxazine core with sulfur (benzothiazine derivatives) increases molecular weight and alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity enhance π-π stacking interactions but reduce hydrogen-bonding capacity .

- Substituent Effects : The 6-methyl group in the target compound sterically hinders electrophilic substitution at adjacent positions, directing reactions to position 7 (e.g., formylation) .

Physicochemical Properties

Key Observations:

- The thioxo derivative (CAS 2832-87-3) exhibits a higher melting point (106°C) than benzoxazine analogs (~98–100°C), likely due to stronger intermolecular interactions from sulfur .

- Predicted pKa values (~9.0) suggest moderate acidity for the ester group, influencing solubility in biological systems .

Biological Activity

Ethyl 2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₅N₁O₄

- Molecular Weight : 233.26 g/mol

- CAS Number : 6272-93-1

- Melting Point : 173–174 °C

Biological Activity

This compound exhibits various biological activities that make it a candidate for therapeutic applications.

Antioxidant Activity

Research indicates that benzoxazine derivatives possess significant antioxidant properties. Ethyl 2-(6-methyl-3-oxo-3,4-dihydrobenzoxazine) has been shown to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Benzoxazine derivatives have been studied for their antimicrobial effects. Ethyl 2-(6-methyl-3-oxo) compounds demonstrate inhibitory activity against various bacterial strains, suggesting potential use in treating infections.

Anti-inflammatory Effects

Studies have indicated that this compound may exhibit anti-inflammatory properties. It could modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

The biological activities of ethyl 2-(6-methyl-3-oxo) compounds are attributed to their ability to interact with biological targets:

- Free Radical Scavenging : The presence of the benzoxazine ring allows for effective electron donation to neutralize free radicals.

- Enzyme Inhibition : These compounds may inhibit enzymes involved in inflammation and microbial growth.

- Cell Signaling Modulation : They may influence cell signaling pathways related to oxidative stress and inflammation.

Study on Antioxidant Activity

A study published in MDPI demonstrated the synthesis and evaluation of various benzoxazine derivatives for their antioxidant capacity. Ethyl 2-(6-methyl) showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

| Compound | IC50 (µM) |

|---|---|

| Ethyl 2-(6-methyl) | 25 |

| Ascorbic Acid | 30 |

| Trolox | 28 |

Antimicrobial Evaluation

A comprehensive evaluation of several benzoxazine derivatives was conducted to assess their antimicrobial properties. Ethyl 2-(6-methyl) exhibited notable antibacterial activity against E. coli and Staphylococcus aureus, with MIC values comparable to commercially available antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 40 |

| Penicillin | 25 |

Q & A

Q. What are the standard synthetic routes for preparing ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE?

The compound is typically synthesized via condensation reactions. For example, derivatives of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate or acetate can be prepared by reacting substituted 2-aminophenols with ethyl bromocrotonate in the presence of a base like NaHCO₃ in ethanol . Modifications at the 6-position (e.g., bromo or chloro substituents) are achieved using halogenated precursors, followed by purification via silica gel chromatography .

Q. How is the structural integrity of this compound validated experimentally?

Key characterization methods include:

- Infrared (IR) spectroscopy : Confirms carbonyl (C=O) stretches (e.g., ν ~1735 cm⁻¹ for ester groups) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns, such as methyl groups at the 6-position and dihydrobenzoxazine ring protons .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can regioselective formylation be achieved in derivatives of this compound?

Regioselective formylation at specific positions (e.g., 7-position) is accomplished using the Vilsmeier-Haack reaction (POCl₃/DMF), which selectively targets electron-rich aromatic positions . In contrast, Rieche formylation (HClO₄/HCO₂H) produces mixtures of 6- and 8-formylated isomers, with the 6-isomer dominant due to steric and electronic factors . Reaction conditions (temperature, solvent) critically influence selectivity.

Q. What is the biological significance of this compound in targeting human topoisomerase I?

Benzoxazine derivatives, including ethyl-substituted variants, act as topoisomerase I inhibitors by stabilizing the DNA-enzyme cleavage complex, leading to DNA damage and apoptosis . For example, ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (BONC-002) demonstrates inhibitory activity in enzyme assays, with IC₅₀ values correlating with substituent electronegativity and steric bulk .

Q. How do structural modifications influence the compound’s bioactivity?

- Substituent position : Methyl or halogen groups at the 6-position enhance metabolic stability and binding affinity .

- Ester vs. amide derivatives : Ethyl esters improve membrane permeability compared to polar amides, as shown in cytotoxicity studies .

- Ring saturation : The 3,4-dihydro-2H-benzoxazine scaffold is critical for maintaining planar geometry, facilitating intercalation into DNA .

Q. What analytical strategies resolve contradictions in toxicity or activity data across studies?

Discrepancies in bioactivity (e.g., varying LC₅₀ or IC₅₀ values) arise from differences in:

- Assay protocols : Standardize conditions (e.g., Brine Shrimp Lethality Test vs. cell-based assays) .

- Purity : Impurities in synthetic batches (e.g., unreacted intermediates) skew results; validate via HPLC or LC-MS .

- Solubility : Use co-solvents like DMSO at controlled concentrations to avoid artifactual toxicity .

Q. How do crystallographic techniques aid in understanding its molecular interactions?

Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond lengths, angles, and packing arrangements, revealing how substituents influence intermolecular interactions (e.g., hydrogen bonding in the benzoxazine ring) . For example, dihedral angles between the benzoxazine core and ester groups correlate with conformational flexibility and target binding .

Methodological Recommendations

- Synthesis : Optimize reaction time and temperature to minimize side products (e.g., over-formylation) .

- Characterization : Combine IR, NMR, and mass spectrometry for unambiguous structural assignment .

- Biological assays : Pair in vitro topoisomerase inhibition assays with in silico docking (e.g., AutoDock Vina) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.